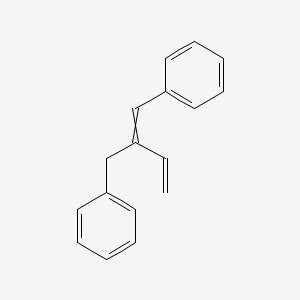
Benzene, 1,1'-(2-ethenyl-1-propene-1,3-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C17H16. This compound is characterized by the presence of two benzene rings connected by a 2-ethenyl-1-propene-1,3-diyl bridge. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- typically involves the reaction of benzene derivatives with appropriate alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt), resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles. The double bonds in the 2-ethenyl-1-propene-1,3-diyl bridge can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a 1,3-propanediyl bridge.
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Contains a 3-methyl-1-propene-1,3-diyl bridge.
Benzene, 1,1’-(1-ethenyl-1,3-propanediyl)bis-: Features a 1-ethenyl-1,3-propanediyl bridge.
Uniqueness
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the 2-ethenyl-1-propene-1,3-diyl bridge allows for unique interactions and reactions that are not observed in its similar counterparts.
Propiedades
Número CAS |
50366-05-7 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-benzylbuta-1,3-dienylbenzene |
InChI |
InChI=1S/C17H16/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h2-13H,1,14H2 |
Clave InChI |
HRQGYUBBCWTVIJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)
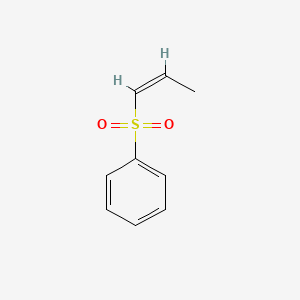
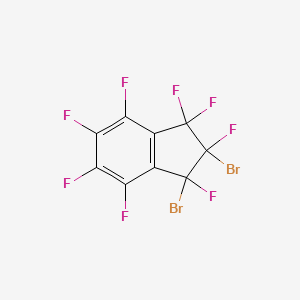

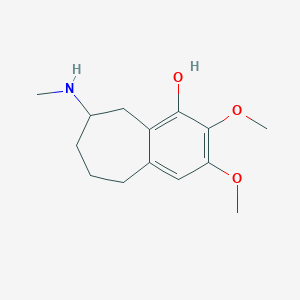
![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
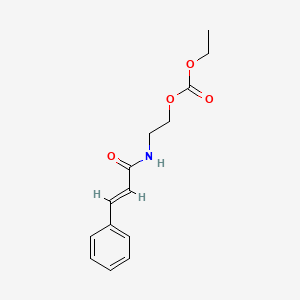
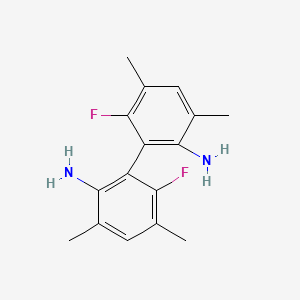

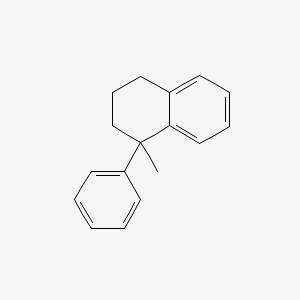
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
